N5-(4-Chlorophenyl)pyridine-2,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
5-N-(4-chlorophenyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C11H10ClN3/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7,15H,(H2,13,14) |
InChI Key |
IAXMEMCOXOYWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N5 4 Chlorophenyl Pyridine 2,5 Diamine
Overview of Established Synthetic Routes
The synthesis of N5-(4-Chlorophenyl)pyridine-2,5-diamine is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be effectively accomplished through well-established and versatile methods in organic chemistry, primarily revolving around the formation of carbon-nitrogen bonds on a pyridine (B92270) scaffold. The most prominent and practical approach involves a multi-step pathway leveraging palladium-catalyzed cross-coupling reactions.
A common and logical multi-step synthesis for this compound would likely proceed through a sequential functionalization of a di-halogenated pyridine precursor. A key reaction in this pathway is the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. wikipedia.org
A plausible synthetic sequence is outlined below:
Starting Material Selection : The synthesis would typically commence with a di-substituted pyridine that allows for selective functionalization at the 2 and 5 positions. A common choice would be a dihalopyridine such as 2,5-dibromopyridine (B19318) or 2-bromo-5-chloropyridine. The differential reactivity of the halogens can sometimes be exploited for sequential reactions.
First Amination (Buchwald-Hartwig Reaction) : The first step would involve a regioselective Buchwald-Hartwig amination to introduce one of the nitrogen substituents. For instance, reacting 2,5-dibromopyridine with 4-chloroaniline (B138754) in the presence of a palladium catalyst and a suitable ligand would form the N-(4-chlorophenyl)-5-bromopyridin-2-amine intermediate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity.
Second Amination : The second amino group can be introduced in a subsequent step. This could be achieved through another Buchwald-Hartwig amination using a source of ammonia (B1221849) or a protected amine, followed by deprotection.
The synthesis of a library of related compounds can be approached using both convergent and divergent strategies.
Divergent Strategy : A divergent approach would begin with a common intermediate, such as 5-bromo-N-(4-chlorophenyl)pyridin-2-amine. This intermediate could then be reacted with a variety of different amines in the second Buchwald-Hartwig amination step to produce a range of N5-substituted pyridine-2,5-diamines. This strategy is efficient for creating a library of analogs with variations at the N5 position.
Precursor Compounds and Reagent Considerations
The success of the synthesis heavily relies on the appropriate selection of starting materials and reagents.
The choice of the initial pyridine scaffold is critical. Dihalopyridines are common precursors due to the versatility of the halogen atoms as leaving groups in cross-coupling reactions.
| Starting Material | Rationale for Use |
| 2,5-Dibromopyridine | The two bromine atoms provide reactive sites for sequential functionalization. |
| 2-Chloro-5-bromopyridine | The differential reactivity of chlorine and bromine can allow for selective reaction at one position over the other. |
| 2-Amino-5-bromopyridine (B118841) | Can be used to directly introduce the 4-chlorophenyl group at the 5-position. |
The regioselectivity of the amination on a dihalopyridine can be influenced by the electronic and steric environment of the carbon-halogen bonds.
The introduction of the amino groups is the cornerstone of the synthesis.
N5-(4-Chlorophenyl) Group : This group is typically introduced using 4-chloroaniline as the nucleophile in a palladium-catalyzed cross-coupling reaction.
2-Amino Group : This group can be introduced in several ways:
Direct Amination : Using ammonia or an ammonia equivalent in a Buchwald-Hartwig reaction.
Protected Amine : Using a protected amine like an amide or carbamate, followed by a deprotection step.
Nitration and Reduction : Introducing a nitro group at the 2-position, followed by reduction to the amine.
Reaction Conditions and Optimization Protocols
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The Buchwald-Hartwig amination is a well-studied reaction, and its conditions can be finely tuned. nih.govlibretexts.org
| Parameter | Considerations and Common Reagents/Conditions |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, DavePhos, SPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, THF |
| Temperature | Typically elevated temperatures (80-120 °C) are required. |
Optimization often involves screening different combinations of catalysts, ligands, bases, and solvents to find the ideal conditions for the specific substrates being used. For instance, sterically hindered phosphine (B1218219) ligands can be particularly effective in promoting the coupling of aryl halides with amines. wikipedia.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
Temperature, Pressure, and Solvent Effects
The reaction conditions, including temperature, pressure, and the choice of solvent, play a pivotal role in the successful synthesis of this compound. These parameters directly influence the reaction rate, yield, and purity of the final product.
Temperature: The temperature of the reaction is a critical factor. Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often ranging from 80 to 120 °C, to overcome the activation energy barrier of the catalytic cycle. nih.gov Lower temperatures may lead to sluggish or incomplete reactions, while excessively high temperatures can result in catalyst decomposition and the formation of undesired byproducts. The optimal temperature is highly dependent on the specific catalyst system and substrates being used.
Pressure: For reactions involving volatile solvents or reagents, the pressure can become a significant parameter. In most laboratory-scale syntheses of N-arylpyridines, the reaction is carried out at atmospheric pressure in a sealed vessel to prevent the loss of solvent. For industrial-scale production, the use of pressure reactors may be employed to maintain the reaction at the desired temperature, especially when using low-boiling point solvents.
Interactive Data Table: Solvent Effects on a Model Buchwald-Hartwig Amination
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |
| Toluene | 2.38 | 111 | 85-95 |
| Dioxane | 2.21 | 101 | 80-90 |
| THF | 7.58 | 66 | 75-85 |
| DMF | 36.7 | 153 | Variable |
Note: The yields presented are typical for analogous reactions and may vary for the specific synthesis of this compound.
Catalyst Selection and Reaction Kinetics
The selection of an appropriate catalyst and an understanding of the reaction kinetics are fundamental to achieving an efficient synthesis of this compound.
Catalyst Selection: The catalyst system in a Buchwald-Hartwig amination consists of a palladium precursor and a supporting ligand. The choice of ligand is critical as it influences the stability and activity of the palladium catalyst. youtube.com Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. youtube.com The selection of the optimal ligand is often determined empirically through screening various ligands to identify the one that provides the highest yield and selectivity for the desired product.
Reaction Kinetics: The kinetics of the Buchwald-Hartwig amination are complex and depend on the concentrations of the reactants, catalyst, and ligand, as well as the temperature. The reaction mechanism involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org Understanding the rate-determining step of this cycle is crucial for optimizing the reaction conditions. For many Buchwald-Hartwig reactions, the oxidative addition or the reductive elimination step can be rate-limiting.
Purity and Yield Optimization Techniques
Optimizing the purity and yield of this compound requires careful control over several experimental parameters.
Stoichiometry of Reactants: The molar ratio of the reactants, particularly the aryl halide and the amine, can significantly impact the yield. A slight excess of the amine is sometimes used to ensure complete consumption of the more valuable aryl halide.
Base Selection: The choice of base is critical for the deprotonation of the amine, which is a key step in the catalytic cycle. youtube.com Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). The strength and solubility of the base can affect the reaction rate and the formation of byproducts.
Catalyst Loading: The amount of palladium catalyst used, or catalyst loading, is another important factor. While higher catalyst loadings can increase the reaction rate, they also increase the cost and the amount of residual palladium in the final product, which may need to be removed through purification. Optimization involves finding the lowest catalyst loading that provides a satisfactory yield in a reasonable timeframe.
Purification Techniques: After the reaction is complete, the product must be isolated and purified. Common purification methods for compounds like this compound include column chromatography on silica (B1680970) gel, recrystallization, and acid-base extraction to remove unreacted starting materials, the catalyst, and byproducts.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. mdpi.com
Atom Economy and Reaction Efficiency
Reaction Efficiency: Reaction efficiency can be enhanced by optimizing the reaction conditions to achieve high yields and selectivity, thereby reducing the formation of byproducts and the need for extensive purification. The use of highly active catalysts at low loadings contributes to improved reaction efficiency.
Solvent-Free and Environmentally Benign Synthetic Approaches
Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. researchgate.net Research into solvent-free or "neat" reaction conditions for cross-coupling reactions is an active area. researchgate.net For the synthesis of this compound, exploring the feasibility of a solid-state reaction or a reaction in a molten salt could significantly reduce the environmental impact. Microwave-assisted organic synthesis is another technique that can often be performed under solvent-free conditions, leading to shorter reaction times and increased energy efficiency. nih.gov
Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged. Water, supercritical fluids, and bio-derived solvents are being explored as more environmentally friendly reaction media for various chemical transformations. rsc.org For the synthesis of N-aryl amines, reactions in magnetized distilled water have been reported as a green alternative. rsc.org
Catalyst Recovery and Reuse: To improve the sustainability of the synthesis, the development of methods for the recovery and reuse of the palladium catalyst is crucial. Heterogenizing the catalyst by immobilizing it on a solid support is one approach that can facilitate its separation from the reaction mixture and allow for its reuse in subsequent batches.
Advanced Spectroscopic and Structural Characterization of N5 4 Chlorophenyl Pyridine 2,5 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
To conduct a thorough NMR analysis, one would require experimental spectra of N5-(4-Chlorophenyl)pyridine-2,5-diamine. This would involve dissolving the compound in a suitable deuterated solvent and acquiring data on an NMR spectrometer.
¹H NMR Spectroscopic Analysis and Proton Environments
A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine (B92270) and chlorophenyl rings would likely appear in the downfield region (typically δ 6.0-9.0 ppm). The chemical shifts would be influenced by the electronic effects of the amino and chloro substituents. Protons on the pyridine ring would exhibit characteristic coupling patterns (doublets, triplets, or doublets of doublets) depending on their position relative to each other and the nitrogen atom. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent. Without actual data, a precise assignment of chemical shifts and coupling constants is not possible.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. One would expect to observe distinct signals for each unique carbon atom. The chemical shifts of the carbons in the aromatic rings would be influenced by the attached functional groups. For instance, carbons bonded to nitrogen atoms would be shifted downfield. The carbon atom attached to the chlorine atom would also have a characteristic chemical shift. A detailed analysis would require the actual spectrum to assign each peak to its corresponding carbon atom in the structure.
2D NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish correlations between protons and the carbon atoms to which they are directly attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Without the raw data from these experiments, a detailed analysis of connectivity and stereochemistry cannot be performed.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Identification of Characteristic Functional Group Frequencies
For this compound, one would expect to observe characteristic vibrational bands. For example:
N-H stretching vibrations from the primary and secondary amino groups, typically in the range of 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations in the 1200-1350 cm⁻¹ range.
C-Cl stretching vibration , which would be expected in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.
A data table of these expected frequencies could be constructed, but it would be purely predictive and not based on experimental findings for this specific compound.
Analysis of Molecular Vibrations and Conformations
A detailed analysis of the molecular vibrations would involve assigning the observed IR and Raman bands to specific vibrational modes of the molecule. This is often aided by computational chemistry methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. Such an analysis would help in understanding the molecule's conformation and the nature of its chemical bonds. However, without experimental spectra to compare with, a theoretical analysis would lack validation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the mass-to-charge ratio of ions. This information helps in confirming the molecular weight of a compound and in elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula: C₁₁H₁₀ClN₃), the theoretical exact mass would be calculated. An experimental HRMS analysis, likely using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to measure the mass of the protonated molecule, [M+H]⁺. The close agreement between the measured mass and the theoretical mass would serve as strong evidence for the compound's identity.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃ |
| Theoretical Exact Mass | [Calculated Value] |
| Ionization Mode | ESI or APCI |
| Observed m/z for [M+H]⁺ | [Hypothetical Measured Value] |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion, in this case, the molecular ion of this compound. By analyzing the masses of the resulting fragment ions, it is possible to deduce the compound's structure and identify its key functional groups and their connectivity. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the C-N bond linking the chlorophenyl group to the pyridine ring or fragmentation of the pyridine ring itself.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. The diffraction data collected from this crystal would allow for the determination of its unit cell parameters, space group, and the precise coordinates of each atom. This would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, the analysis would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Expected Information |
|---|---|
| Crystal System | [e.g., Monoclinic, Orthorhombic] |
| Space Group | [e.g., P2₁/c] |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | [e.g., C-N, C-Cl] |
| Bond Angles (°) | [e.g., C-N-C] |
| Torsional Angles (°) | [e.g., Dihedral angle between rings] |
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint for a specific crystalline phase. This technique would be used to confirm the phase purity of a synthesized batch of this compound. It can also be employed to identify different crystalline forms, or polymorphs, of the compound, which may have different physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic pyridine and chlorophenyl rings. The positions (λmax) and intensities (molar absorptivity, ε) of these bands provide information about the electronic structure of the molecule.
Table 3: Hypothetical UV-Vis Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Tentative Assignment |
|---|---|---|---|
| [e.g., Ethanol] | [Hypothetical Value 1] | [Hypothetical Value 1] | [e.g., π-π* transition] |
Absorption Maxima and Molar Absorptivity Determination
To accurately determine these parameters, experimental analysis using UV-Vis spectroscopy would be required. Such an analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and measuring its absorbance across a range of ultraviolet and visible wavelengths. The absorption maxima would be identified as the wavelengths at which the absorbance is highest. Subsequently, by preparing solutions of known concentrations and measuring their absorbance at the λmax, the molar absorptivity could be calculated using the Beer-Lambert law.
Interactive Data Table Placeholder: Absorption Properties of this compound (Note: The following table is a template and will be populated once experimental data becomes available.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Elucidation of Electronic Structure and Conjugation Effects
The conjugation between the lone pairs of the amino groups and the π-system of the pyridine ring is expected to be a dominant feature of the electronic structure. This delocalization of electrons would lead to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which would be reflected in the UV-Vis absorption spectrum. The N5-substitution with the 4-chlorophenyl group extends this conjugation, creating a larger π-system that encompasses both aromatic rings. This extended conjugation is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to simpler diaminopyridines.
Computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable in elucidating the electronic structure and predicting the electronic transitions. These calculations could provide insights into the energies and compositions of the molecular orbitals, the nature of the electronic excitations (e.g., π→π* or n→π* transitions), and the theoretical UV-Vis spectrum. Such computational studies have been successfully applied to similar heterocyclic systems to interpret their spectroscopic properties.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent compound, this compound, is not chiral and therefore would not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). These spectroscopic techniques are exclusively used to study chiral molecules, which are non-superimposable on their mirror images.
For chiroptical analysis to be applicable, a chiral center would need to be introduced into the molecule. This could be achieved, for example, by replacing one of the hydrogen atoms on an amino group with a chiral substituent or by introducing a chiral side chain elsewhere in the molecule.
Circular Dichroism (CD) Spectroscopy
Should a chiral derivative of this compound be synthesized, Circular Dichroism (CD) spectroscopy could be employed to investigate its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is highly sensitive to the three-dimensional arrangement of atoms in the molecule.
A CD spectrum of a chiral derivative would exhibit positive and/or negative peaks (known as Cotton effects) at the wavelengths of the electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center(s). Therefore, CD spectroscopy would be a powerful tool for assigning the absolute stereochemistry of such derivatives and for studying their conformational properties in solution.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is another chiroptical technique that could be applied to chiral derivatives of this compound. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of this optical rotation versus wavelength.
Similar to CD spectroscopy, ORD is sensitive to the stereochemistry of a molecule. The ORD spectrum of a chiral derivative would show a characteristic curve, often with peaks and troughs in the regions of electronic absorption. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations. While CD spectroscopy is often more straightforward to interpret for stereochemical analysis, ORD can provide complementary information and has historical significance in the study of chiral molecules.
Theoretical and Computational Investigations of N5 4 Chlorophenyl Pyridine 2,5 Diamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are widely used to study parameters that govern molecular interactions.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy for different atomic arrangements until the lowest energy state is found. The resulting geometry provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles. For molecules with similar structures, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations at levels like B3LYP/6-311+G(d,p) have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net This correlation underscores the reliability of DFT in predicting the structural parameters of related compounds. nih.govresearchgate.net
The optimized geometry is the foundation for further computational analysis. For N5-(4-Chlorophenyl)pyridine-2,5-diamine, DFT would reveal the precise spatial relationship between the pyridine (B92270) ring, the diamine substituents, and the 4-chlorophenyl group.
Illustrative Optimized Geometrical Parameters
Disclaimer: The following table contains representative data for a molecule with structural similarities to this compound, as specific experimental or computational results for this compound are not available. The values are based on findings for related aromatic and heterocyclic compounds.
| Parameter | Bond/Angle | Theoretical Value (DFT) |
| Bond Lengths | C-N (Pyridine-Amine) | ~1.38 Å |
| C-N (Amine-Phenyl) | ~1.42 Å | |
| C-Cl (Phenyl-Chlorine) | ~1.75 Å | |
| C=C (Pyridine Ring) | ~1.39 Å | |
| C-H (Aromatic) | ~1.08 Å | |
| Bond Angles | C-N-C | ~125° |
| N-C-C (Pyridine Ring) | ~120° | |
| C-C-Cl (Phenyl Ring) | ~119° | |
| Dihedral Angle | Pyridine - N - Phenyl | ~30-40° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO. For various substituted pyridine and chlorophenyl compounds, these calculations have been instrumental in correlating molecular structure with electronic properties and reactivity. nih.govresearchgate.netmdpi.com The analysis reveals how electron-donating and electron-withdrawing groups influence the orbital energies and, consequently, the molecule's behavior.
Illustrative Frontier Molecular Orbital Energies
Disclaimer: The data in this table is hypothetical and serves to illustrate the typical output of an FMO analysis for a molecule like this compound. The values are representative of similar aromatic amine structures.
| Parameter | Energy (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Electrostatic Potential Maps and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. MEP maps are color-coded to indicate charge distribution: red areas represent regions of high electron density (negative potential, susceptible to electrophilic attack), while blue areas indicate regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential. ulisboa.pt
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and amino groups, as well as the chlorine atom, due to the presence of lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and other intermolecular interactions. mdpi.com Such analyses have been effectively used to understand the reactive sites in various heterocyclic and aromatic compounds. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.
Conformational Landscapes and Rotational Barriers
This compound possesses several rotatable bonds, particularly the bond between the amino nitrogen and the chlorophenyl ring, and the bond between the amino nitrogen and the pyridine ring. The rotation around these bonds gives rise to different spatial arrangements, or conformations, of the molecule. MD simulations can map the conformational landscape by calculating the potential energy associated with these rotations.
The results of these simulations can identify the most stable, low-energy conformations and the energy barriers that must be overcome for the molecule to transition between them. For similar flexible molecules, computational analyses have determined rotational energy barriers that can be correlated with experimental NMR studies. This information is vital for understanding how the molecule's shape influences its activity and interactions.
Illustrative Rotational Energy Barriers
Disclaimer: This table provides representative values for rotational barriers in systems containing phenyl-amine linkages. Specific data for this compound is not available.
| Rotatable Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) |
| Pyridine-NH-Phenyl | 0° - 180° | 4 - 6 |
| Aryl-NH2 | 0° - 120° | 2 - 3 |
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box. These simulations can reveal how solvent interactions, like hydrogen bonding, stabilize certain conformations over others.
Prediction of Spectroscopic Properties through Computational Methods
Computational spectroscopy is a powerful tool for predicting and interpreting the spectral characteristics of molecules. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, providing valuable information that can guide experimental work and aid in the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The standard approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), followed by the calculation of NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts are then referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents on both the pyridine and phenyl rings. The amino groups are strong electron-donating groups, which would be expected to increase the electron density at the ortho and para positions of the pyridine ring, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons. Conversely, the chlorine atom on the phenyl ring is an electron-withdrawing group, which would deshield the protons and carbons on that ring, resulting in downfield shifts (higher ppm values).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 7.25 | 120.5 |
| Pyridine-H4 | 6.80 | 115.8 |
| Pyridine-H6 | 7.95 | 148.2 |
| Phenyl-H2'/H6' | 7.30 | 129.0 |
| Phenyl-H3'/H5' | 7.15 | 125.5 |
| Pyridine-C2 | - | 155.4 |
| Pyridine-C3 | - | 120.5 |
| Pyridine-C4 | - | 115.8 |
| Pyridine-C5 | - | 140.1 |
| Pyridine-C6 | - | 148.2 |
| Phenyl-C1' | - | 142.3 |
| Phenyl-C2'/C6' | - | 129.0 |
| Phenyl-C3'/H5' | - | 125.5 |
| Phenyl-C4' | - | 130.7 |
Note: These values are illustrative and based on DFT calculations of structurally similar aromatic amines and pyridine derivatives. The exact values may vary depending on the computational method and level of theory.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational and electronic transitions within a molecule, respectively. DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities in the IR spectrum. nih.gov These calculations are typically performed after geometry optimization, and the resulting harmonic frequencies are often scaled to better match experimental data. elixirpublishers.com
For this compound, the simulated IR spectrum would be expected to show characteristic bands for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C-N stretching, C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (around 700-800 cm⁻¹).
Table 2: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | 3450 |
| N-H Stretch (symmetric) | 3350 |
| C=N Stretch (pyridine) | 1590 |
| C=C Stretch (aromatic) | 1500-1580 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 750 |
Note: These values are illustrative and based on DFT calculations of substituted pyridines and anilines.
UV-Vis absorption spectra are simulated using Time-Dependent DFT (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.net The predicted absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents. The presence of amino groups and the chlorophenyl moiety is expected to lead to significant π-π* and n-π* transitions, resulting in absorption bands in the UV-Vis region.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 320 | 0.45 |
| n → π | 380 | 0.15 |
Note: These values are illustrative and based on TD-DFT calculations of analogous aromatic systems.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a valuable tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies, which are crucial for understanding and predicting chemical reactivity.
For this compound, a key reaction of interest is electrophilic aromatic substitution, given the electron-rich nature of the pyridine ring due to the two amino groups. nih.gov Computational modeling can be used to explore the reaction pathways for various electrophilic substitutions (e.g., nitration, halogenation). This involves locating the stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The amino groups are strong activating and ortho-, para-directing groups, and computational studies can quantify the relative reactivity of the different positions on the pyridine ring.
The activation energy (Ea) of a reaction is the energy barrier that must be overcome for the reaction to occur. This can be calculated as the difference in energy between the reactants and the transition state. Transition state theory can then be used to estimate the reaction rate constant from the calculated activation energy. rsc.org For electrophilic substitution on this compound, the activation energies for substitution at different positions on the pyridine ring can be calculated to predict the regioselectivity of the reaction. It is expected that the positions ortho and para to the amino groups will have lower activation energies and thus be more reactive.
Table 4: Predicted Activation Energies for Electrophilic Nitration of this compound
| Position of Substitution | Predicted Activation Energy (kcal/mol) |
| Pyridine-C3 | 15.2 |
| Pyridine-C4 | 12.5 |
| Pyridine-C6 | 18.9 |
Note: These values are illustrative and based on DFT calculations of electrophilic substitution reactions on substituted anilines and pyridines. The actual values will depend on the specific electrophile and reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. europa.eu These models are developed by finding a statistical relationship between calculated molecular descriptors and an experimentally determined property.
For this compound and related compounds, QSPR models could be developed to predict various properties such as toxicity, solubility, or binding affinity to a biological target. centro3r.itresearchgate.net The first step in developing a QSPR model is to calculate a wide range of molecular descriptors for a set of structurally related compounds with known property data. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build the model.
Table 5: Example of a QSPR Model for Predicting Toxicity of Substituted Anilines
Model Equation: log(1/EC₅₀) = 0.85 * LogP - 0.23 * LUMO + 2.54
| Descriptor | Description |
| LogP | Octanol-water partition coefficient (lipophilicity) |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital (electrophilicity) |
Note: This is a hypothetical QSPR model for illustrative purposes, based on descriptors commonly used in toxicity prediction for aromatic amines.
Predictive Modeling for Non-biological Material Science Attributes
Predictive modeling, primarily through quantum chemical calculations such as Density Functional Theory (DFT), allows for the elucidation of a molecule's electronic structure and related properties. These theoretical calculations are instrumental in forecasting the behavior of this compound in various material science contexts, including electronics, optics, and corrosion inhibition.
The foundational step in this predictive modeling involves the optimization of the molecule's geometry to determine its most stable conformation. From this optimized structure, a host of electronic properties can be calculated. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment are critical in assessing its potential.
For instance, the HOMO and LUMO energies are indicative of a molecule's ability to donate or accept electrons, respectively. A high HOMO energy suggests a propensity for electron donation, a desirable trait in applications like corrosion inhibitors where the molecule needs to adsorb onto a metal surface. Conversely, a low LUMO energy indicates a readiness to accept electrons, which is crucial for n-type organic semiconductors. The HOMO-LUMO energy gap is a primary determinant of a molecule's kinetic stability and its potential as an organic semiconductor. A smaller energy gap is often associated with higher reactivity and lower kinetic stability, and it also influences the optical properties of the molecule.
In the context of corrosion inhibition, computational studies on analogous pyridine derivatives have demonstrated a strong correlation between quantum chemical parameters and inhibition efficiency. scispace.comresearchgate.neteurjchem.com Molecules with high HOMO energies and low LUMO energies tend to be effective corrosion inhibitors due to their ability to both donate electrons to the vacant d-orbitals of the metal and accept electrons from the metal surface, facilitating strong adsorption. scispace.comresearchgate.net The presence of nitrogen and oxygen atoms in such molecules often serves as the active sites for this interaction. scispace.comresearchgate.net
The following table presents hypothetical, yet representative, quantum chemical parameters for this compound, calculated using a DFT approach (B3LYP/6-31G(d,p) level of theory). These values are projected based on trends observed in similar pyridine-based compounds.
| Parameter | Predicted Value |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.3 eV |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 1.5 eV |
| Dipole Moment (μ) | 3.5 D |
Furthermore, predictive modeling can extend to the simulation of a molecule's behavior in different environments, such as in the presence of a solvent or on a metallic surface, providing a more nuanced understanding of its potential performance in real-world applications.
Correlation of Structural Features with Specific Non-biological Functionality
The specific arrangement of atoms and functional groups in this compound dictates its potential non-biological functionalities. A detailed analysis of its structural motifs—the pyridine ring, the diamine substituents, and the chlorophenyl group—allows for a correlation with properties relevant to material science.
The Pyridine Ring: The pyridine ring, a nitrogen-containing heterocycle, is a key structural feature. The lone pair of electrons on the nitrogen atom makes it a good electron donor and a site for coordination with metal ions. This characteristic is particularly relevant for applications in corrosion inhibition, where the nitrogen atom can coordinate with the metal surface, and in the formation of coordination polymers with interesting magnetic or optical properties.
The Diamine Groups: The two amino groups (-NH2 and -NH-) attached to the pyridine ring significantly influence the electronic properties of the molecule. These groups are electron-donating and tend to increase the energy of the HOMO, thereby enhancing the molecule's ability to donate electrons. This is a desirable feature for corrosion inhibitors and p-type organic semiconductors. The presence of two amino groups at positions 2 and 5 of the pyridine ring can also lead to intramolecular hydrogen bonding, which can affect the planarity of the molecule and, consequently, its electronic and optical properties.
The following table summarizes the correlation between the structural features of this compound and its potential non-biological functionalities, based on established structure-property relationships in related compounds.
| Structural Feature | Predicted Influence on Properties | Potential Non-biological Functionality |
|---|---|---|
| Pyridine Ring (Nitrogen Atom) | Acts as a Lewis base, coordination site. | Corrosion Inhibition, Coordination Polymers, Catalysis |
| Diamine Groups (-NH2, -NH-) | Electron-donating, increases HOMO energy. | Corrosion Inhibition, p-type Organic Semiconductors |
| 4-Chlorophenyl Group | Electron-withdrawing (Cl), extends π-conjugation. | Organic Electronics, Optoelectronics (e.g., OLEDs) |
| Overall Molecular Structure | Potential for intramolecular hydrogen bonding, non-centrosymmetric charge distribution. | Nonlinear Optics (NLO), Sensors |
Reaction Mechanisms and Chemical Reactivity of N5 4 Chlorophenyl Pyridine 2,5 Diamine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq The presence of two powerful electron-donating amino groups at the C2 and C5 positions, however, counteracts this deactivation to some extent by increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino groups.
Despite this activation, electrophilic substitution on the pyridine ring of N5-(4-Chlorophenyl)pyridine-2,5-diamine is expected to be challenging and require forcing conditions. The substitution pattern will be directed by the combined influence of the two amino groups and the pyridine nitrogen. The amino group at C2 directs electrophiles to the C3 position, while the N5-amino group directs towards the C4 and C6 positions. Steric hindrance from the bulky 4-chlorophenyl group at N5 might influence the regioselectivity of the reaction.
Common electrophilic aromatic substitution reactions include:
Nitration: Introducing a nitro group onto the pyridine ring would likely require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. The position of nitration would be determined by the complex interplay of electronic and steric factors.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the pyridine ring would also necessitate vigorous conditions. The reactivity of 4-aminopyridine (B3432731) with halogens has been shown to result in complex reactions, including charge-transfer complex formation and even dimerization, suggesting that direct halogenation of this compound might not be straightforward. acs.orgresearchgate.net
Sulfonation: Sulfonation of the pyridine ring is generally difficult and requires heating with fuming sulfuric acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are typically not successful on pyridine rings due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which further deactivates the ring.
Due to the challenges associated with direct electrophilic substitution on the pyridine ring, alternative strategies, such as lithiation followed by quenching with an electrophile, might be employed for functionalization, as has been demonstrated for other aminopyridine derivatives. acs.org
Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety
The chlorophenyl group in this compound is susceptible to nucleophilic aromatic substitution (SNA r). Aryl halides, such as chlorobenzene, are generally unreactive towards nucleophiles under mild conditions. libretexts.org However, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. In this molecule, the pyridine-2,5-diamine moiety can be considered as a whole to have an influence on the chlorophenyl ring, although it is not a classical powerful electron-withdrawing group.
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity.
| Nucleophile | Potential Product | Reaction Conditions |
| Hydroxide (OH⁻) | N5-(4-Hydroxyphenyl)pyridine-2,5-diamine | High temperature and pressure (e.g., Dow process conditions) |
| Alkoxides (RO⁻) | N5-(4-Alkoxyphenyl)pyridine-2,5-diamine | Strong base, polar aprotic solvent |
| Amines (RNH₂) | N5-(4-Aminophenyl)pyridine-2,5-diamine derivatives | High temperature, catalyst (e.g., copper salts) |
| Thiols (RS⁻) | N5-(4-(Alkylthio)phenyl)pyridine-2,5-diamine | Strong base, polar aprotic solvent |
The reactivity of the chlorophenyl ring towards nucleophilic substitution is significantly lower than that of aryl halides activated by strong electron-withdrawing groups like nitro groups. cdnsciencepub.comresearchgate.net Therefore, forcing conditions are generally required to effect these transformations.
Reactions Involving the Amine Functionalities
The two amino groups at the C2 and N5 positions are the most reactive sites in the molecule for a variety of chemical transformations. The C2-amino group is a primary amine, while the N5-amino group is a secondary amine, part of a diarylamine system. This difference in their electronic and steric environment can lead to regioselective reactions.
Acylation: The amino groups can be readily acylated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. Due to the higher nucleophilicity of the primary C2-amino group compared to the sterically hindered and electronically less available N5-amino group, selective acylation at the C2 position is often achievable under controlled conditions. acs.org However, with excess acylating agent and more forcing conditions, di-acylation is also possible. The selective acylation of diaminopyridines is a valuable strategy in organic synthesis. uni-muenchen.de
| Acylating Agent | Product |
| Acetyl chloride | N-(5-((4-chlorophenyl)amino)pyridin-2-yl)acetamide |
| Benzoyl chloride | N-(5-((4-chlorophenyl)amino)pyridin-2-yl)benzamide |
| Acetic anhydride | N-(5-((4-chlorophenyl)amino)pyridin-2-yl)acetamide |
Alkylation: The amino groups can also undergo N-alkylation with alkyl halides or other alkylating agents. Similar to acylation, the C2-amino group is expected to be more reactive towards alkylation. However, over-alkylation to form tertiary amines can be a competing process. Regioselective alkylation of diaminopyridines can be challenging, often leading to mixtures of products. acs.org
The primary amino group at the C2 position can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). tandfonline.comresearchgate.netoiccpress.comresearchgate.net This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.
The formation of a Schiff base at the N5-amino group is less likely due to it being a secondary amine and its reduced nucleophilicity. Condensation reactions involving o-phenylenediamines and ketones are well-documented and can lead to the formation of benzodiazepine (B76468) derivatives, highlighting the potential for intramolecular cyclizations following condensation. researchgate.net
Cyclization and Heterocycle Formation Reactions
The 1,2-diamine arrangement of the C2-amino group and the pyridine ring nitrogen, as well as the vicinal arrangement of the C2- and N5-amino groups, makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.
Imidazopyridine Synthesis: The reaction of 2,3-diaminopyridine (B105623) analogues with carboxylic acids, aldehydes, or their derivatives is a common method for the synthesis of the imidazo[4,5-b]pyridine ring system. mdpi.commdpi.come3s-conferences.org For this compound, reaction with a carboxylic acid or an aldehyde would lead to the formation of a fused imidazole (B134444) ring.
| Reagent | Fused Heterocycle |
| Formic acid | 6-(4-Chlorophenylamino)imidazo[4,5-b]pyridine |
| Acetic anhydride | 2-Methyl-6-(4-chlorophenylamino)imidazo[4,5-b]pyridine |
| Benzaldehyde | 2-Phenyl-6-(4-chlorophenylamino)imidazo[4,5-b]pyridine |
Triazolopyridine Synthesis: The vicinal diamine functionality can also be utilized to construct a fused triazole ring, leading to the formation of triazolo[4,5-b]pyridines. This is typically achieved by diazotization of one of the amino groups followed by intramolecular cyclization. For instance, treatment with nitrous acid could potentially lead to the formation of a triazolo[4,5-b]pyridine derivative. The synthesis of triazolopyridines from aminopyridine precursors is a well-established synthetic route. organic-chemistry.orgresearchgate.netnih.govmdpi.com
Oxidation-Reduction Chemistry of the Compound
The oxidation and reduction of this compound can target different parts of the molecule.
Oxidation: The amino groups are susceptible to oxidation. Oxidation of aminopyridines can lead to the formation of nitropyridines, although this often requires strong oxidizing agents like Caro's acid (peroxymonosulfuric acid). acs.orgresearchgate.netacs.org The pyridine ring itself is generally resistant to oxidation. The secondary amine at the N5 position could also be susceptible to oxidation. Iron(II) aminopyridine complexes have been shown to be active in catalytic oxidation reactions. proquest.com
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or with dissolving metal reductions (e.g., Na in ethanol). uoanbar.edu.iq The chlorophenyl group can also undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, typically using catalytic hydrogenation with a palladium catalyst. The choice of reducing agent and reaction conditions can allow for selective reduction of either the pyridine ring or the chlorophenyl group. The reduction of chloropyrimidines has been studied, providing insights into the potential dehalogenation of the chlorophenyl moiety. oregonstate.edu
The conducted searches focused on identifying its applications in metal-catalyzed coupling reactions and organocatalytic applications, but yielded no results for this particular compound. While the broader class of aminopyridine derivatives is known to participate in a variety of catalytic processes, the specific reactivity of this compound remains undocumented in the reviewed scientific literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the reaction mechanisms and chemical reactivity of this compound as outlined in the request. The absence of research findings prevents the generation of content for the specified sections on metal-catalyzed coupling reactions and organocatalytic applications, including any corresponding data tables.
Synthesis and Characterization of N5 4 Chlorophenyl Pyridine 2,5 Diamine Derivatives
Rational Design Principles for Derivative Synthesis
The rational design of derivatives of N5-(4-Chlorophenyl)pyridine-2,5-diamine is guided by established medicinal chemistry principles aimed at optimizing molecular properties. An iterative process of design, synthesis, and testing allows for the refinement of compounds with desired activities. Key strategies include targeting specific molecular interactions and improving pharmacokinetic profiles through structural modifications.
One fundamental approach is the exploration of SAR, where systematic changes to the core structure elucidate the contributions of different substituents to biological activity. For instance, modifications can be designed to probe the necessity of the 4-chloro substituent on the phenyl ring for a particular interaction or to determine the optimal steric and electronic properties of groups on the pyridine (B92270) nucleus.
Computational modeling can further inform the design process. By simulating the docking of virtual derivatives into a target protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in silico screening helps to focus synthetic efforts on the most promising candidates, saving time and resources.
Functionalization at the Pyridine Ring Positions
The pyridine ring of this compound offers several positions for functionalization, primarily at the carbon atoms C3, C4, and C6. Modern synthetic methodologies, such as transition metal-catalyzed C-H functionalization, provide powerful tools for the selective introduction of a wide range of substituents at these positions. nih.gov
For example, directed ortho-metalation can be employed to introduce substituents at the C6 position, leveraging the coordinating ability of the adjacent amino group. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be utilized to attach aryl or alkyl groups if a halogen atom is first introduced at one of the ring positions.
The reactivity of the pyridine ring can also be modulated by the existing substituents. The electron-donating amino groups activate the ring towards electrophilic substitution, although the pyridine nitrogen is deactivating. Careful selection of reaction conditions is therefore essential to achieve the desired regioselectivity.
Table 1: Potential Functionalization Reactions at the Pyridine Ring
| Position | Reaction Type | Reagents and Conditions | Potential Substituents |
|---|---|---|---|
| C3, C4, C6 | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | -Cl, -Br, -I |
| C3, C4, C6 | Nitration | HNO3/H2SO4 | -NO2 |
| C3, C4, C6 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | -C(O)R |
Modifications of the Phenyl Amine Moiety
Furthermore, additional substituents can be introduced at the ortho and meta positions of the phenyl ring. Standard electrophilic aromatic substitution reactions can be employed for this purpose, although the directing effects of the existing chloro and amino groups must be considered.
The synthetic accessibility of a wide range of substituted anilines allows for the generation of a diverse library of derivatives through the initial coupling reaction that forms the parent scaffold. This approach enables a comprehensive exploration of the SAR associated with the phenyl amine moiety.
Derivatization of the Amino Groups
The two amino groups of this compound—the primary amino group at C2 and the secondary amino group at C5—are primary sites for derivatization. These nucleophilic centers can readily react with a variety of electrophiles to form a wide range of functional groups.
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust method for introducing a diverse set of substituents.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which can act as hydrogen bond donors and acceptors.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce functionalities capable of forming strong hydrogen bonds.
Selective derivatization of one amino group over the other can be achieved by exploiting the differences in their reactivity. The primary amino group at C2 is generally more nucleophilic and less sterically hindered than the secondary amino group at C5, allowing for regioselective reactions under carefully controlled conditions. Alternatively, protecting group strategies can be employed to ensure that derivatization occurs at the desired site.
Table 2: Representative Examples of Amino Group Derivatization
| Reagent | Functional Group Formed | Potential Properties |
|---|---|---|
| Acetyl chloride | Acetamide | Increased polarity, hydrogen bond acceptor |
| Benzoyl chloride | Benzamide | Introduction of an aromatic moiety |
| Methanesulfonyl chloride | Methanesulfonamide | Strong hydrogen bond donor |
Advanced Synthetic Strategies for Complex Derivatives
The synthesis of more complex derivatives of this compound often requires the use of advanced synthetic methodologies. Multi-component reactions, for example, can be employed to construct complex molecular architectures in a single step from simple starting materials.
Modern cross-coupling reactions are also invaluable for the synthesis of elaborate derivatives. For instance, a Buchwald-Hartwig amination could be used to couple the parent diamine with a variety of aryl or heteroaryl halides, expanding the diversity of the phenyl amine moiety. Similarly, Sonogashira coupling can be used to introduce alkyne functionalities, which can then be further elaborated.
The development of novel synthetic routes that allow for the late-stage functionalization of the core scaffold is also a key area of research. These strategies enable the rapid generation of a library of analogs from a common intermediate, which is highly advantageous for SAR studies.
Spectroscopic and Structural Analysis of Derivatives
The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic and structural analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum provide detailed information about the connectivity of the atoms, while the 13C NMR spectrum confirms the carbon framework.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, which in turn confirms their elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H stretches for the amino groups and C=O stretches for amide derivatives.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the stereochemistry and conformation of the molecule in the solid state. This information is particularly valuable for understanding structure-activity relationships at the atomic level.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| 1H NMR | Aromatic protons on the pyridine and phenyl rings, distinct signals for the primary and secondary amine protons. |
| 13C NMR | Resonances for the carbon atoms of the pyridine and phenyl rings. |
| IR (cm-1) | N-H stretching vibrations (around 3300-3500), C-N stretching, and aromatic C-H and C=C bands. |
| MS (m/z) | A molecular ion peak corresponding to the mass of the compound. |
The thorough characterization of each new derivative is a critical step in ensuring the purity and structural integrity of the compounds being studied, which is fundamental for the reliability of any subsequent biological or material science investigations.
Coordination Chemistry of N5 4 Chlorophenyl Pyridine 2,5 Diamine
Ligand Properties and Coordination Modes
N5-(4-Chlorophenyl)pyridine-2,5-diamine possesses multiple potential coordination sites: the pyridine (B92270) nitrogen atom and the two amino groups. This combination of a heterocyclic nitrogen donor and exocyclic amine donors suggests the possibility of versatile coordination behavior, including acting as a monodentate, bidentate, or bridging ligand.
Chelation Abilities of the Diamine Functionality
The presence of two amino groups on the pyridine ring, specifically at the 2- and 5-positions, is a key feature of this molecule. Diamine functionalities are well-known for their ability to form stable chelate rings with metal ions. However, the relative positions of the amino groups in this compound are crucial. The 2,5-substitution pattern does not favor the formation of a stable five- or six-membered chelate ring involving both amino groups with a single metal center.
Instead, the diamine functionality is more likely to facilitate the formation of polymeric or polynuclear complexes where the ligand bridges two different metal centers. One amino group could coordinate to one metal ion, while the second amino group on a different part of the molecule binds to another.
Pyridine Nitrogen Coordination
The nitrogen atom of the pyridine ring is a classic and effective coordination site for a wide range of metal ions. wikipedia.org Pyridine and its derivatives are known to form stable complexes with transition metals, lanthanides, and main group elements. wikipedia.orgnih.gov The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the donor strength of the pyridine nitrogen. The presence of the electron-donating amino groups and the electron-withdrawing 4-chlorophenyl group will modulate the basicity and π-acceptor properties of the pyridine nitrogen in this compound.
It is highly probable that this ligand will coordinate to metal centers through its pyridine nitrogen. In many pyridine-containing ligands, this is the primary mode of coordination. wikipedia.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes
Transition metals are well-known to form a vast array of coordination complexes with nitrogen-donor ligands. wikipedia.orgnih.gov It is anticipated that this compound would react with transition metal salts (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, zinc, etc.) to form stable complexes. nih.govwindows.net Depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions, mononuclear, binuclear, or polymeric structures could be formed.
For instance, the ligand could act as a monodentate ligand, coordinating solely through the pyridine nitrogen. Alternatively, it could act as a bidentate ligand, coordinating through the pyridine nitrogen and the amino group at the 2-position to form a five-membered chelate ring. The amino group at the 5-position could then remain uncoordinated or participate in intermolecular interactions.
Interactive Data Table: Plausible Coordination Modes with Transition Metals
| Metal Ion (Example) | Potential Coordination Mode | Expected Geometry (Illustrative) |
| Cu(II) | Bidentate (Npyridine, Namino at C2) | Square Planar or Distorted Octahedral |
| Ni(II) | Bidentate (Npyridine, Namino at C2) or Bridging | Octahedral |
| Zn(II) | Monodentate (Npyridine) or Bidentate | Tetrahedral or Octahedral |
| Ag(I) | Monodentate (Npyridine) | Linear or Trigonal Planar |
Lanthanide and Actinide Complexes
The coordination chemistry of lanthanides and actinides is often dominated by electrostatic interactions, and these ions typically favor coordination with hard donor atoms like oxygen. However, complexes with nitrogen-donor ligands are also known, particularly with multidentate ligands that can satisfy the high coordination numbers (typically 8-12) of these large metal ions.
While the chelation possibilities of this compound are not ideal for encapsulating a single lanthanide or actinide ion, it could potentially form complexes where multiple ligand molecules coordinate to the metal center. The formation of polynuclear structures or coordination polymers is also a possibility.
Main Group Element Adducts
Main group elements, particularly those in groups 13-15, can act as Lewis acids and form adducts with Lewis bases like this compound. The pyridine nitrogen would be the most likely site of coordination. For example, boron and aluminum halides are known to form stable adducts with pyridines.
The study of such adducts could provide insights into the electronic properties of the ligand and the nature of the Lewis acid-base interactions.
Spectroscopic Analysis of Metal-Ligand Interactions
NMR, IR, UV-Vis, and EPR Spectroscopy of Complexes
No published data were found regarding the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), or Electron Paramagnetic Resonance (EPR) spectroscopy of metal complexes formed with this compound. Such studies would be essential to elucidate the nature of the metal-ligand bonding, including the identification of coordinating atoms and the electronic environment of the metal center.
X-ray Crystallography of Coordination Compounds
A search for single-crystal X-ray diffraction studies on coordination compounds of this compound did not yield any results. X-ray crystallography would provide definitive information on the solid-state structure of these potential complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure
No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, have been reported for metal complexes of this compound. These studies would offer valuable insights into the electronic structure, stability, and reactivity of such complexes.
Catalytic Applications of Metal Complexes (Non-biological catalysis)
Homogeneous Catalysis
There is no information available in the scientific literature on the use of metal complexes of this compound as homogeneous catalysts.
Heterogeneous Catalysis
Similarly, no research has been published on the application of metal complexes derived from this compound in heterogeneous catalysis.
Supramolecular Chemistry and Self Assembly of N5 4 Chlorophenyl Pyridine 2,5 Diamine
Hydrogen Bonding Interactions and Network Formation
The molecular structure of N5-(4-Chlorophenyl)pyridine-2,5-diamine is rich in hydrogen bond donors (the N-H groups of the diamine) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the amino groups). This duality allows for the formation of extensive and robust hydrogen-bonding networks.
In crystalline structures of related amino-pyridine compounds, molecules often assemble through self-complementary hydrogen bonds. For instance, the amino groups can form N-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the creation of dimers, chains, or more complex three-dimensional lattices. nih.govresearchgate.net The presence of two amino groups on the pyridine ring of this compound increases the potential for branched or multi-dimensional networks.
Table 1: Representative Hydrogen Bond Geometries in Amino-Pyridine Assemblies
| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|
| N-H | N (pyridine) | ~0.86 | ~2.20 | ~3.05 | ~170 |
Note: Data are representative values based on typical hydrogen bond geometries found in related crystal structures.
Pi-Pi Stacking and Aromatic Interactions
The presence of two aromatic systems—the pyridine ring and the 4-chlorophenyl ring—in this compound facilitates π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings interact, are crucial for the stabilization of supramolecular structures. nih.govrsc.org
The geometry of these interactions can vary, leading to different packing arrangements, such as face-to-face or offset stacking. In many pyridine derivatives, offset π-π stacking is observed, which helps to minimize electrostatic repulsion. nih.gov The centroid-to-centroid distance between stacked rings is a key parameter for characterizing these interactions, typically falling in the range of 3.3 to 3.8 Å for effective stacking. The chlorophenyl group can also participate in these interactions, potentially leading to heteromolecular stacking between the pyridine and chlorophenyl rings of adjacent molecules.
Table 2: Typical Parameters for π-π Stacking Interactions in Aromatic Systems
| Interaction Type | Centroid-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |
|---|---|---|---|
| Pyridine-Pyridine | 3.5 - 3.9 | 3.3 - 3.5 | 20 - 30 |
| Phenyl-Phenyl | 3.4 - 3.8 | 3.3 - 3.6 | 15 - 25 |
Note: These values represent typical ranges for π-π stacking interactions observed in various aromatic and heteroaromatic crystal structures.
Host-Guest Chemistry with Macrocyclic Receptors
The structural features of this compound make it a potential guest molecule in host-guest chemistry. Macrocyclic hosts, such as pillararenes or cyclodextrins, possess cavities that can encapsulate guest molecules, leading to the formation of stable complexes. rsc.orgaalto.fi
The binding within these host-guest systems is driven by a combination of non-covalent forces. The aromatic rings of this compound can fit within the hydrophobic cavity of a macrocyclic host, while the amino groups on the exterior could form hydrogen bonds with the host's rim. aalto.fi The specificity of this interaction would depend on the size and chemical nature of the host's cavity and functional groups. Such complexation can alter the physicochemical properties of the guest molecule, including its solubility and stability.
Formation of Co-crystals and Inclusion Compounds
Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a compound. This compound, with its hydrogen bonding capabilities, is an excellent candidate for forming co-crystals with other molecules, known as co-formers. google.comnih.gov
Co-formers are typically selected based on their complementary functional groups. For instance, carboxylic acids are common co-formers for pyridine-containing molecules due to the high probability of forming a robust and predictable acid-pyridine heterosynthon via O-H···N hydrogen bonds. mdpi.com The formation of such co-crystals can lead to new solid-state forms with different melting points, solubilities, and stabilities.
Inclusion compounds represent another facet of co-crystal formation, where one molecule (the host) forms a framework that encloses another molecule (the guest). Given its structural flexibility, this compound could potentially act as a guest in the lattice of a larger host molecule. mdpi.com
Self-Assembly in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In solution, this compound molecules can form aggregates driven by a combination of hydrogen bonding and π-π stacking. The nature and extent of this assembly can be influenced by factors such as solvent polarity and concentration.
In the solid state, these self-assembly processes lead to the formation of specific crystal packing arrangements. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions will determine the final supramolecular architecture. nih.gov For example, strong N-H···N interactions might lead to the formation of one-dimensional chains, which are then packed together in three dimensions through weaker aromatic interactions.
Characterization of Supramolecular Architectures
A variety of analytical techniques are employed to characterize the supramolecular structures formed by this compound.
Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the three-dimensional arrangement of molecules in the solid state. It provides precise information on bond lengths, bond angles, and the geometric parameters of non-covalent interactions like hydrogen bonds and π-π stacking. researchgate.net
Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline sample and can help identify different polymorphic forms or co-crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide insights into molecular structure and intermolecular interactions. In solution, techniques like NOESY can reveal through-space proximity of protons, indicating molecular association. Chemical shift changes upon aggregation or host-guest complexation can also be monitored. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly useful for studying hydrogen bonding. The stretching frequencies of N-H bonds, for example, are sensitive to their involvement in hydrogen bonds, often showing a shift to lower wavenumbers and broadening upon bond formation. mdpi.com
Table 3: Summary of Characterization Techniques
| Technique | Information Obtained |
|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, packing, hydrogen bond and π-π stacking geometry. |
| Powder X-ray Diffraction | Crystalline phase identification, polymorphism screening. |
| NMR Spectroscopy | Molecular structure in solution/solid, molecular dynamics, host-guest binding constants. |
| FTIR Spectroscopy | Identification of functional groups, confirmation of hydrogen bond formation. |
Potential Applications of N5 4 Chlorophenyl Pyridine 2,5 Diamine in Materials Science
Precursor for Advanced Polymer Synthesis
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers. Their rigid structures and the reactive nature of the amine groups allow for the formation of robust polymer chains with desirable thermal and mechanical properties.
Condensation Polymerization Applications
In principle, N5-(4-Chlorophenyl)pyridine-2,5-diamine, with its two primary amine functional groups, is a suitable monomer for condensation polymerization. This process involves the reaction of the diamine with a comonomer, such as a dianhydride or a diacyl chloride, to form a polymer with the concomitant elimination of a small molecule like water or hydrochloric acid. The resulting polymers, often polyimides or polyamides, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of a pyridine (B92270) ring and a chlorophenyl group into the polymer backbone could be hypothesized to influence properties such as solubility, processability, and intermolecular interactions.
Incorporation into Conjugated Polymers for Optoelectronic Materials
The structure of this compound, featuring a pyridine ring, suggests its potential for incorporation into conjugated polymers. Conjugated polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. The nitrogen atom in the pyridine ring can act as an electron-accepting unit, which could be paired with electron-donating monomers to create donor-acceptor (D-A) type conjugated polymers. These materials are of significant interest for applications in optoelectronics. However, specific studies detailing the synthesis and characterization of conjugated polymers derived from this compound are not currently present in the scientific literature.
Components in Functional Organic Materials
The electronic properties that could be imparted by this compound make it a theoretical candidate for use in various functional organic materials. The performance of such devices is highly dependent on the molecular structure of the organic components.
Organic Light-Emitting Diodes (OLEDs)
In the context of OLEDs, molecules with pyridine moieties are often explored for their electron-transporting or emissive properties. The electron-deficient nature of the pyridine ring can facilitate the injection and transport of electrons. If incorporated into a suitable polymer or used as a standalone layer, a material derived from this compound could potentially serve in the electron transport layer (ETL) or as a host for emissive dopants.
Organic Photovoltaics (OPVs)
In OPVs, the efficiency of charge generation and collection is paramount. Donor-acceptor systems are crucial for achieving efficient charge separation. A polymer containing the this compound unit could theoretically act as either an electron donor or acceptor material, depending on the comonomer it is paired with. The pyridine and chlorophenyl groups would influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for OPV performance.
Field-Effect Transistors (FETs)
Based on a comprehensive search of available scientific literature, there is currently no specific information or research data regarding the use of the chemical compound This compound in the field of materials science, specifically concerning its role as a ligand in Metal-Organic Frameworks (MOFs), coordination polymers, or in the development of sensor technologies for non-biological analytes.
Extensive database searches did not yield any published studies, patents, or scholarly articles that detail the design, synthesis, or properties of materials incorporating this particular compound for the applications outlined. Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific discussions on its potential applications in the following areas:
Role in Sensor Technologies (Non-biological analytes)
Sensing Mechanisms
The absence of information indicates that This compound may be a novel compound in the context of materials science research, or its applications in these areas have not yet been explored or reported in publicly accessible literature. Consequently, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time.
Role in Dye Synthesis and Colorant Chemistry
The primary amine groups on the pyridine ring of this compound make it a prime candidate for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are the largest and most versatile class of synthetic colorants. nih.govekb.eg The synthesis would typically involve a two-step diazotization-coupling reaction. nih.gov
Synthesis Pathway:
Diazotization: One of the amine groups on the pyridine ring (likely the one at position 2, due to potential electronic effects) would be treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures (0-5 °C) to form a diazonium salt. The stability of this salt is crucial for the subsequent reaction.
Coupling: The resulting diazonium salt, a weak electrophile, would then be reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The choice of coupling component is a key determinant of the final color of the dye.
The presence of the pyridine ring is known to have a color-deepening effect (bathochromic shift) in azo dyes, which can lead to more intense and vibrant colors. nih.gov Furthermore, the heterocyclic nature of the pyridine ring often imparts excellent sublimation fastness to the resulting dyes, a desirable property for dyeing synthetic fibers like polyester (B1180765). nih.gov
Influence of the 4-Chlorophenyl Group:
The N5-(4-Chlorophenyl) group is expected to significantly influence the properties of any resulting dye. The chlorine atom is an electron-withdrawing group, which can affect the electronic distribution within the dye molecule. This can lead to:
Halochromism: A change in color in response to changes in pH. This is a characteristic feature of many azo dyes. ajol.info
Solvatochromism: A change in color depending on the polarity of the solvent. ajol.info
Enhanced Light Fastness: The presence of halogen substituents on the aromatic rings of azo dyes has been reported to improve their photostability. ajol.info
The properties of dyes derived from this compound would likely make them suitable for use as disperse dyes for hydrophobic fibers such as polyester and nylon 6,6. nih.govscirp.org The table below provides hypothetical data for a disperse dye synthesized from this compound, based on typical values for similar pyridine-based azo dyes.
| Property | Expected Value/Range | Significance |
|---|---|---|
| Color | Yellow to Red | Dependent on the coupling component used. |
| λmax (in DMF) | 400 - 470 nm | Indicates the wavelength of maximum light absorption. |
| Molar Extinction Coefficient (ε) | > 5 x 104 L·mol–1·cm–1 | A measure of how strongly the dye absorbs light at λmax. |
| Light Fastness (ISO 105-B02) | 4-5 | Good to very good resistance to fading upon exposure to light. |
| Wash Fastness (ISO 105-C06) | 4-5 | Good to very good resistance to color loss during washing. |
| Sublimation Fastness (ISO 105-P01) | 4-5 | Good to very good resistance to color change at high temperatures. |
Other Emerging Materials Science Applications (e.g., smart materials, energy storage)
The diamine and pyridine functionalities of this compound also suggest its potential as a monomer for the synthesis of functional polymers with applications in smart materials and energy storage.
Smart Materials:
pH-Responsive Polymers: The nitrogen atom in the pyridine ring can be protonated and deprotonated, making polymers containing this moiety sensitive to changes in pH. This property could be exploited in the design of "smart" hydrogels for drug delivery or sensors. rsc.org
Molecularly Imprinted Polymers (MIPs): Pyridine-based monomers have been used to create MIPs, which are synthetic materials with a "memory" for a specific target molecule. kent.ac.uk The functional groups on this compound could be tailored to create selective binding sites for various analytes.
Self-Healing Materials: The incorporation of specific functional groups can enable polymers to repair themselves after damage. While not inherent to this molecule, it could be functionalized to participate in reversible cross-linking chemistries, such as Diels-Alder reactions, which are used to create self-healing materials. rsc.org
Energy Storage:
Conducting Polymers: Polymers with conjugated backbones can conduct electricity. Polypyridine and its derivatives have been investigated as n-dopable materials, making them suitable for use as anode materials in organic batteries. acs.orgrsc.org The polymerization of this compound, likely through an oxidative process, could yield a conductive polymer. researchgate.netnih.gov The electrochemical properties of such a polymer would be influenced by the substituent groups.
Redox Flow Batteries: Pyridine-containing polymers have been synthesized for use as ion-selective membranes in vanadium redox flow batteries. acs.org The pyridine units can be designed to optimize conductivity while maintaining the necessary selectivity.
Polymer Electrolytes: The nitrogen atoms in the pyridine ring can coordinate with ions, suggesting that polymers derived from this monomer could be investigated as components of solid polymer electrolytes for batteries. upatras.gr
The table below summarizes the potential roles of this compound in these emerging applications and the key properties that would be relevant.
| Application Area | Potential Role of the Compound | Key Properties and Rationale |
|---|---|---|
| Smart Materials | Monomer for pH-responsive polymers | The pyridine nitrogen allows for protonation/deprotonation, leading to conformational or solubility changes with pH. |
| Functional monomer for MIPs | The amine and pyridine groups can form specific interactions (e.g., hydrogen bonding) with target molecules. | |
| Energy Storage | Precursor to conductive polymers for battery anodes | Polypyridines can undergo reversible n-doping, a key process for anode function. The diamine groups facilitate polymerization. |
| Component of ion-selective membranes | The pyridine moiety can be tailored to control ion transport in applications like redox flow batteries. |
Q & A
Q. What synthetic routes are commonly employed for N5-(4-Chlorophenyl)pyridine-2,5-diamine, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves condensation of 4-chlorophenyl derivatives with pyridine-2,5-diamine under basic conditions. Key parameters include:
- Base selection : Sodium methoxide or similar strong bases facilitate nucleophilic substitution .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Elevated temperatures (80–100°C) improve kinetics but may increase side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. Which spectroscopic and chromatographic techniques validate the compound’s structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Confirms substitution patterns and aromatic proton environments (e.g., distinguishing pyridine and chlorophenyl protons) .
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3444 cm⁻¹ for amines) .
- HPLC : Quantifies purity (>95% threshold for research-grade material) using reverse-phase columns and UV detection .
Q. What preliminary biological assays are used to screen for antimicrobial or antitumor activity?
Methodological Answer:
- In vitro antimicrobial testing : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) with positive/negative controls .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, normalized to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal growth : Slow evaporation from chloroform/ethanol mixtures produces diffraction-quality crystals .
- Refinement with SHELX : Hydrogen atoms are located via difference Fourier maps, and anisotropic displacement parameters refine non-H atoms. Challenges include handling twinning or disorder in the chlorophenyl group .
Q. What strategies reconcile contradictory biological activity data across studies?
Methodological Answer:
Q. How can reaction conditions be optimized for selective functionalization of the pyridine ring?
Methodological Answer:
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Validate with MD simulations to assess binding stability .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic pyridine nitrogens) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
